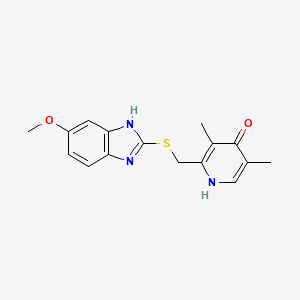

4-Hydroxy Omeprazole Sulfide

Vue d'ensemble

Description

Le sulfure d'oméprazole 4-hydroxy est un métabolite de l'oméprazole, un inhibiteur de la pompe à protons. Il est connu pour son rôle dans la voie métabolique de l'oméprazole, qui est utilisé pour traiter des affections comme le reflux gastro-œsophagien (RGO) et les ulcères peptiques en réduisant la production d'acide gastrique .

Applications De Recherche Scientifique

4-Hydroxy Omeprazole Sulfide has several scientific research applications:

Mécanisme D'action

Target of Action

4-Hydroxy Omeprazole Sulfide is a metabolite of the proton pump inhibitor Omeprazole . The primary target of Omeprazole, and by extension its metabolites, is the H+/K+ ATPase enzyme (also known as the proton pump ) located in the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion .

Mode of Action

Omeprazole and its metabolites, including this compound, inhibit the proton pump, thereby reducing gastric acid secretion . This inhibition is achieved by the compound’s interaction with the H+/K+ ATPase enzyme, which results in a decrease in the production of stomach acid .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . CYP3A4 also mediates the 5-hydroxylation of omeprazole, but its contribution is less than that of CYP2C19 . The pharmacokinetics of this compound would be expected to follow similar ADME properties as Omeprazole, given that it is a metabolite of the latter.

Result of Action

The primary result of the action of this compound, like Omeprazole, is a reduction in gastric acid secretion . This leads to an increase in gastric pH, which can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption and consequently the effectiveness of the compound. Additionally, the compound has been detected in wastewater effluent , suggesting that it is relatively stable in various environmental conditions.

Analyse Biochimique

Biochemical Properties

4-Hydroxy Omeprazole Sulfide interacts with various enzymes and proteins in the body. It is formed via the cytochrome P450 (CYP) 2C19 and CYP3A4 enzymes . The formation of the hydroxy and 5-O-desmethyl metabolites of esomeprazole, the (S)-isomer of omeprazole, is via CYP2C19, whereas that of the sulphone metabolite is via CYP3A4 .

Cellular Effects

Its parent compound, omeprazole, has been shown to inhibit acid secretion in gastric glands . This inhibition is mediated through gastrinergic, histaminergic, and cholinergic stimulation, as well as stimulation by cyclic AMP .

Molecular Mechanism

Omeprazole, from which it is derived, acts by blocking the H+/K+ ATPase enzyme in the parietal cell membrane . This enzyme is responsible for the secretion of acid into the gastric lumen .

Temporal Effects in Laboratory Settings

It is known that omeprazole has a longer effect on gastric acid secretion than its presence in the blood . This is due to the accumulation of omeprazole in the parietal cell canaliculi and the irreversible inhibition of the proton pump .

Dosage Effects in Animal Models

Omeprazole has been shown to inhibit acid secretion for 3–4 days in dogs and horses after a single dose, despite a relatively short plasma elimination half-life .

Metabolic Pathways

This compound is involved in the metabolic pathways of omeprazole. Omeprazole is metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone .

Transport and Distribution

Omeprazole, from which it is derived, is known to accumulate in the parietal cell canaliculi .

Subcellular Localization

Omeprazole, from which it is derived, is known to accumulate in the parietal cell canaliculi , suggesting a similar localization for this compound.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du sulfure d'oméprazole 4-hydroxy implique généralement l'oxydation du sulfure d'oméprazole. Une méthode consiste à utiliser des cellules en repos de Rhodococcus rhodochrous dans un système biphasique chloroforme-eau. La réaction est optimisée pour fonctionner à une concentration en substrat de 180 mM et une concentration cellulaire de 100 g/L, avec une température de réaction de 37 °C et un pH de 7,3 .

Méthodes de production industrielle : Les méthodes de production industrielle du sulfure d'oméprazole 4-hydroxy ne sont pas largement documentées. l'utilisation de biocatalyseurs comme Rhodococcus rhodochrous pour l'oxydation du sulfure d'oméprazole suggère une voie potentielle pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfure d'oméprazole 4-hydroxy subit diverses réactions chimiques, notamment :

Oxydation : Conversion du sulfure d'oméprazole en sulfure d'oméprazole 4-hydroxy à l'aide de biocatalyseurs.

Réduction : Réactions de réduction potentielles pour revenir au sulfure d'oméprazole.

Substitution : Réactions de substitution possibles au niveau du groupe hydroxyle.

Réactifs et conditions courants :

Oxydation : Cellules en repos de Rhodococcus rhodochrous, système biphasique chloroforme-eau, 37 °C, pH 7,3.

Réduction : Réducteurs courants comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles en conditions acides ou basiques.

Principaux produits :

Oxydation : Sulfure d'oméprazole 4-hydroxy.

Réduction : Sulfure d'oméprazole.

Substitution : Dérivés substitués du sulfure d'oméprazole 4-hydroxy.

4. Applications de la recherche scientifique

Le sulfure d'oméprazole 4-hydroxy a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de métabolites de l'oméprazole.

Médecine : Investigé pour ses effets thérapeutiques potentiels et son rôle dans le métabolisme des médicaments.

5. Mécanisme d'action

Le sulfure d'oméprazole 4-hydroxy exerce ses effets en interagissant avec les enzymes du cytochrome P450, en particulier CYP2C19 et CYP3A4. Ces enzymes sont impliquées dans le métabolisme de l'oméprazole, conduisant à la formation du sulfure d'oméprazole 4-hydroxy. Le composé peut également inhiber la sécrétion d'acide gastrique en bloquant l'enzyme H+/K+ ATPase dans la muqueuse gastrique .

Composés similaires :

Oméprazole : Le composé parent, utilisé comme inhibiteur de la pompe à protons.

Esoméprazole : Un énantiomère de l'oméprazole avec des effets thérapeutiques similaires.

Rabeprazole : Un autre inhibiteur de la pompe à protons avec un mécanisme d'action similaire.

Unicité : Le sulfure d'oméprazole 4-hydroxy est unique en raison de son rôle spécifique en tant que métabolite de l'oméprazole. Il fournit des informations sur les voies métaboliques et les effets des inhibiteurs de la pompe à protons sur les enzymes du cytochrome P450. Son étude aide à comprendre la pharmacocinétique et la pharmacodynamique de l'oméprazole et des composés apparentés .

Comparaison Avec Des Composés Similaires

Omeprazole: The parent compound, used as a proton pump inhibitor.

Esomeprazole: An enantiomer of omeprazole with similar therapeutic effects.

Rabeprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness: 4-Hydroxy Omeprazole Sulfide is unique due to its specific role as a metabolite of omeprazole. It provides insights into the metabolic pathways and the effects of proton pump inhibitors on cytochrome P450 enzymes. Its study helps in understanding the pharmacokinetics and pharmacodynamics of omeprazole and related compounds .

Propriétés

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUFHVGKGMRSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708701 | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151602-50-5, 103876-98-8 | |

| Record name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151602-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)